molecular formula C15H19N3O B7575319 N-[(1-methylpyrrolidin-3-yl)methyl]-1H-indole-2-carboxamide

N-[(1-methylpyrrolidin-3-yl)methyl]-1H-indole-2-carboxamide

Cat. No. B7575319
M. Wt: 257.33 g/mol
InChI Key: DZLZFRCGTLKTMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-methylpyrrolidin-3-yl)methyl]-1H-indole-2-carboxamide, also known as MPIC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPIC belongs to the class of indole derivatives and has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. In

Mechanism of Action

The precise mechanism of action of N-[(1-methylpyrrolidin-3-yl)methyl]-1H-indole-2-carboxamide is not fully understood, but it is believed to act through multiple pathways. N-[(1-methylpyrrolidin-3-yl)methyl]-1H-indole-2-carboxamide has been shown to inhibit the activity of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, which are involved in the inflammatory response. N-[(1-methylpyrrolidin-3-yl)methyl]-1H-indole-2-carboxamide has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative stress-induced damage. Additionally, N-[(1-methylpyrrolidin-3-yl)methyl]-1H-indole-2-carboxamide has been shown to modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways, which are involved in cell survival and apoptosis.
Biochemical and Physiological Effects:
N-[(1-methylpyrrolidin-3-yl)methyl]-1H-indole-2-carboxamide has been shown to have a range of biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species and lipid peroxidation, which are indicators of oxidative stress. N-[(1-methylpyrrolidin-3-yl)methyl]-1H-indole-2-carboxamide has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. In addition, N-[(1-methylpyrrolidin-3-yl)methyl]-1H-indole-2-carboxamide has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, which are involved in the inflammatory response. N-[(1-methylpyrrolidin-3-yl)methyl]-1H-indole-2-carboxamide has also been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[(1-methylpyrrolidin-3-yl)methyl]-1H-indole-2-carboxamide in lab experiments is its ability to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. N-[(1-methylpyrrolidin-3-yl)methyl]-1H-indole-2-carboxamide is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using N-[(1-methylpyrrolidin-3-yl)methyl]-1H-indole-2-carboxamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo. In addition, the precise mechanism of action of N-[(1-methylpyrrolidin-3-yl)methyl]-1H-indole-2-carboxamide is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are numerous future directions for research on N-[(1-methylpyrrolidin-3-yl)methyl]-1H-indole-2-carboxamide. One area of interest is its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to determine the precise mechanism of action of N-[(1-methylpyrrolidin-3-yl)methyl]-1H-indole-2-carboxamide and to identify the specific signaling pathways that it modulates. In addition, more research is needed to investigate the anticancer properties of N-[(1-methylpyrrolidin-3-yl)methyl]-1H-indole-2-carboxamide and to determine its efficacy in vivo. Finally, studies are needed to optimize the synthesis method of N-[(1-methylpyrrolidin-3-yl)methyl]-1H-indole-2-carboxamide and to improve its solubility in water for in vivo administration.

Synthesis Methods

N-[(1-methylpyrrolidin-3-yl)methyl]-1H-indole-2-carboxamide can be synthesized using a multistep synthetic route starting from 1-methyl-3-pyrrolidinone and indole-2-carboxylic acid. The first step involves the reaction of 1-methyl-3-pyrrolidinone with paraformaldehyde in the presence of hydrochloric acid to form N-(1-methylpyrrolidin-3-yl)methylformamide. This intermediate is then reacted with indole-2-carboxylic acid in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide to yield N-[(1-methylpyrrolidin-3-yl)methyl]-1H-indole-2-carboxamide.

Scientific Research Applications

N-[(1-methylpyrrolidin-3-yl)methyl]-1H-indole-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory and antioxidant effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-[(1-methylpyrrolidin-3-yl)methyl]-1H-indole-2-carboxamide has also been shown to have neuroprotective effects against oxidative stress-induced damage in neuronal cells. In addition, N-[(1-methylpyrrolidin-3-yl)methyl]-1H-indole-2-carboxamide has been found to have anticancer properties and has been shown to induce apoptosis in cancer cells.

properties

IUPAC Name

N-[(1-methylpyrrolidin-3-yl)methyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-18-7-6-11(10-18)9-16-15(19)14-8-12-4-2-3-5-13(12)17-14/h2-5,8,11,17H,6-7,9-10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLZFRCGTLKTMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)CNC(=O)C2=CC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-methylpyrrolidin-3-yl)methyl]-1H-indole-2-carboxamide

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